molecular formula C20H20N2O2S B2992268 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide CAS No. 544450-59-1

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2992268
CAS No.: 544450-59-1
M. Wt: 352.45
InChI Key: IHVOIAGZFYIRRA-UHFFFAOYSA-N
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Description

The compound N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide features a thiazole core substituted at position 4 with a 2,4-dimethylphenyl group and at position 2 with an acetamide moiety. The acetamide side chain is further modified with a 4-methoxyphenyl group. This structure combines hydrophobic (dimethylphenyl) and polar (methoxyphenyl) substituents, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-13-4-9-17(14(2)10-13)18-12-25-20(21-18)22-19(23)11-15-5-7-16(24-3)8-6-15/h4-10,12H,11H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVOIAGZFYIRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide typically involves the reaction of 2,4-dimethylphenylamine with thioamide derivatives under specific conditions. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

Aryl Group Modifications
  • Compound 14 () :

    • Structure: N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide.
    • Key Differences: Replaces the 2,4-dimethylphenyl group with a 3-chloro-4-fluorophenyl moiety.
    • Impact: The electron-withdrawing Cl and F substituents increase polarity and may enhance binding to targets like c-Abl kinase .
  • Compound 15 (): Structure: 2-((2,4-dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide. Key Differences: Substitutes the 4-methoxyphenyl group with a coumarin-linked 2-oxo-2H-chromen-3-yl group.
Functional Group Additions
  • Compound ML186 (): Structure: N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide. Key Differences: Incorporates a triazoloquinoline sulfanyl group instead of the 4-methoxyphenyl acetamide. Impact: This modification confers activity at the GPR55 receptor, highlighting how heterocyclic extensions can redirect biological targeting .

Modifications to the Acetamide Side Chain

Phenyl Group Substitutions
  • Compound 18 (): Structure: 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide. Key Differences: Replaces the 4-methoxyphenyl group with a 4-methoxyphenyl-piperazine moiety.
  • Compound 6a (): Structure: N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide. Key Differences: Substitutes the 2,4-dimethylphenyl group with a 4-hydroxy-3-methoxyphenyl group.

Biological Activity

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a synthetic compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazole derivatives have been extensively studied for their potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this specific compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by a thiazole ring substituted with a 2,4-dimethylphenyl group and an acetamide moiety linked to a 4-methoxyphenyl group. This unique structure contributes to its biological properties.

Chemical Structure

  • Molecular Formula : C18H20N2O2S
  • Molecular Weight : 344.43 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The thiazole ring can inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects.
  • Receptor Modulation : The compound may modulate receptor activities that are crucial for cellular signaling pathways.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundActivityMIC (µg/mL)
This compoundAntibacterial15
Reference Compound AAntibacterial20
Reference Compound BAntifungal10

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer potential. A structure-activity relationship (SAR) analysis revealed that modifications in the phenyl substituents significantly affect cytotoxicity against cancer cell lines.

  • Case Study : In vitro studies showed that the compound exhibited cytotoxicity against A-431 (human epidermoid carcinoma) and MCF-7 (breast cancer) cell lines with IC50 values indicating potent activity.
Cell LineIC50 (µM)Reference
A-43112.5
MCF-715.0

Research Findings

Recent studies have highlighted the promising biological activities of this thiazole derivative:

  • Antiviral Potential : Research has shown that thiazoles can inhibit viral replication by targeting viral enzymes, suggesting a potential role in antiviral therapies .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

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